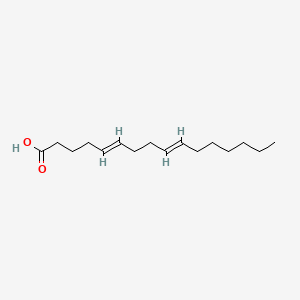

5,9-Hexadecadienoic acid

Description

Structure

3D Structure

Properties

CAS No. |

63317-99-7 |

|---|---|

Molecular Formula |

C16H28O2 |

Molecular Weight |

252.39 g/mol |

IUPAC Name |

(5E,9E)-hexadeca-5,9-dienoic acid |

InChI |

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8,11-12H,2-6,9-10,13-15H2,1H3,(H,17,18)/b8-7+,12-11+ |

InChI Key |

FHLHSNNZRDBQGE-NJHWEWLZSA-N |

SMILES |

CCCCCCC=CCCC=CCCCC(=O)O |

Isomeric SMILES |

CCCCCC/C=C/CC/C=C/CCCC(=O)O |

Canonical SMILES |

CCCCCCC=CCCC=CCCCC(=O)O |

Synonyms |

5,9-hexadecadienoic acid |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of 5,9 Hexadecadienoic Acid

Precursor Substrates and Metabolic Flux in 5,9-Hexadecadienoic Acid Synthesis

The journey to synthesizing this compound begins with fundamental precursor substrates. The primary building block for fatty acid synthesis in many organisms is acetyl-CoA. nih.govnih.gov This two-carbon molecule is carboxylated to form malonyl-CoA, a crucial step catalyzed by acetyl-CoA carboxylase (ACCase). researchgate.net Malonyl-CoA then serves as the donor of two-carbon units in the iterative elongation process carried out by the fatty acid synthase (FAS) complex. mdpi.com

The initial saturated fatty acid product of the FAS is typically palmitic acid (16:0). mdpi.com From this key intermediate, a series of desaturation and elongation reactions can lead to a diverse array of unsaturated fatty acids. The metabolic flux, or the rate of flow of metabolites through a pathway, towards this compound is influenced by the availability of these precursors and the relative activities of the downstream enzymes. embopress.orgnih.gov Factors such as the cellular energy state and the presence of specific signaling molecules can modulate the allocation of carbon from central metabolic pathways, like glycolysis and the pentose (B10789219) phosphate (B84403) pathway, into fatty acid synthesis. nih.govnih.gov Understanding the regulation at key metabolic nodes, such as the pyruvate (B1213749) and acetyl-CoA pools, is crucial for comprehending how the cell directs resources towards the production of specific fatty acids like this compound. nih.govnih.gov

Identification and Characterization of Desaturase Systems Involved

The introduction of double bonds into the fatty acid chain is a critical step in the biosynthesis of unsaturated fatty acids, catalyzed by a class of enzymes known as desaturases. These enzymes exhibit specificity for the position at which they introduce the double bond.

Delta-5 Desaturase Activity in this compound Formation

Delta-5 desaturases are enzymes that introduce a double bond at the fifth carbon position from the carboxyl end of a fatty acid. mdpi.commdpi.com While their primary role is often associated with the synthesis of long-chain polyunsaturated fatty acids (PUFAs) like arachidonic acid (ARA) and eicosapentaenoic acid (EPA), their potential involvement in the formation of this compound is plausible. google.comnih.gov Some delta-5 desaturases have been shown to act on various fatty acid substrates, and it is conceivable that under specific cellular conditions or in certain organisms, they could contribute to the formation of a C16 fatty acid with a double bond at the delta-5 position. mdpi.com For instance, some delta-5 desaturases are known to produce non-methylene-interrupted fatty acids. mdpi.com

Delta-9 Desaturase Activity in this compound Formation

Delta-9 desaturases are responsible for introducing a double bond at the ninth carbon position from the carboxyl end of a fatty acid. wikipedia.orgwikipedia.org A well-known example is the conversion of stearic acid (18:0) to oleic acid (18:1n-9). wikipedia.orgwikipedia.org In the context of this compound synthesis, a delta-9 desaturase would act on a palmitic acid (16:0) precursor to introduce a double bond at the C9 position, forming palmitoleic acid (16:1n-7). mdpi.comjst.go.jp This reaction is a crucial step in the biosynthesis of monounsaturated fatty acids and is catalyzed by stearoyl-CoA desaturase (SCD). wikipedia.org The resulting monounsaturated fatty acid could then be a substrate for further desaturation to create the 5,9-diene structure.

Synergistic and Sequential Enzymatic Actions

The formation of this compound necessitates the action of at least two desaturase enzymes, or a single enzyme with dual specificity, acting in a sequential manner. One plausible pathway involves the initial desaturation of palmitic acid (16:0) by a delta-9 desaturase to yield palmitoleic acid (16:1n-7). Subsequently, a delta-5 desaturase would act on this monounsaturated fatty acid to introduce a second double bond at the C5 position, resulting in this compound.

Alternatively, a delta-5 desaturase could first act on palmitic acid to form a 5-hexadecenoic acid intermediate. A subsequent desaturation at the C9 position by a delta-9 desaturase would then complete the synthesis of this compound. The precise order of these enzymatic steps can vary between organisms and is a subject of ongoing research. The coordinated action of these desaturases is essential for producing the specific double bond configuration found in this compound.

Genetic and Transcriptional Regulation of Biosynthetic Enzymes

The production of this compound is tightly controlled at the genetic and transcriptional level. The genes encoding the key biosynthetic enzymes, such as desaturases and components of the fatty acid synthase complex, are subject to intricate regulatory networks. Transcription factors, which are proteins that bind to specific DNA sequences to control the rate of transcription, play a pivotal role in this process. researchgate.netfrontiersin.org

Gene Expression Modulation of Fatty Acid Desaturases (FADS)

The introduction of double bonds into the acyl chains of fatty acids is catalyzed by a family of enzymes known as fatty acid desaturases (FADS). The expression of the genes encoding these enzymes is a critical control point in the biosynthesis of unsaturated fatty acids, including this compound. The FADS gene family, particularly FADS1 (encoding Δ5-desaturase) and FADS2 (encoding Δ6-desaturase), plays a pivotal role in these pathways. d-nb.inforesearchgate.net

The expression levels of FADS1 and FADS2 are tightly regulated and can be influenced by various factors, including the presence of their fatty acid substrates. researchgate.net For instance, studies have shown a positive correlation between the mRNA expression levels of FADS1 and FADS2, suggesting a coordinated regulation of these genes. researchgate.net This co-expression is logical, as their enzymatic products often serve as sequential substrates in the production of long-chain polyunsaturated fatty acids.

Furthermore, genetic variations, such as single nucleotide polymorphisms (SNPs), within the FADS gene cluster can significantly impact the expression and activity of these desaturases. d-nb.inforesearchgate.net These genetic differences can lead to variations in the levels of different polyunsaturated fatty acids in tissues, highlighting the importance of genetic factors in determining an individual's fatty acid profile. d-nb.info

Influence of Nuclear Hormone Receptors on Desaturase Gene Expression

Nuclear hormone receptors are a class of ligand-activated transcription factors that play a crucial role in regulating the expression of genes involved in lipid metabolism. rsc.orgresearchgate.net These receptors act as sensors for various lipids and hormones, and upon activation, they can bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.

Several nuclear hormone receptors have been implicated in the regulation of desaturase gene expression. Peroxisome proliferator-activated receptors (PPARs), particularly PPARα, are well-established regulators of fatty acid oxidation and have also been shown to influence the expression of desaturase genes. rsc.orgmdpi.com For example, some compounds can induce the expression of FADS1 and FADS2 through the activation of PPARα. capes.gov.br

Another important group of nuclear hormone receptors are the Liver X Receptors (LXRs). Activation of LXRs has been shown to increase the expression of stearoyl-CoA desaturase-1 (SCD1), a Δ9-desaturase, through a mechanism involving the sterol regulatory element-binding protein-1c (SREBP-1c). researchgate.net In the nematode Caenorhabditis elegans, the nuclear hormone receptor NHR-49, which shares functional similarities with mammalian PPARα, partners with another nuclear receptor, NHR-80, to regulate the expression of genes involved in fatty acid desaturation. royalsocietypublishing.orgresearchgate.net This partnership underscores the complex interplay of different nuclear receptors in controlling the production of specific fatty acids.

Transcriptional Control Mechanisms Affecting Fatty Acid Synthesis

Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-1c, are master regulators of lipogenesis. rsc.orgwikipedia.org SREBP-1c activates the transcription of genes encoding key enzymes in fatty acid synthesis, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). wikipedia.orgmdpi.com The activity of SREBP-1c is itself regulated by various signals, including insulin (B600854) and the availability of cellular sterols. rsc.orgmdpi.com

Carbohydrate-responsive element-binding protein (ChREBP) is another critical transcription factor that links carbohydrate metabolism to fatty acid synthesis. rsc.orgmdpi.com In response to high glucose levels, ChREBP is activated and promotes the expression of genes involved in both glycolysis and lipogenesis. mdpi.com The coordinated action of SREBP-1c and ChREBP ensures that the synthesis of fatty acids is tightly coupled to the availability of metabolic precursors.

The table below summarizes key transcriptional regulators and their roles in fatty acid synthesis.

| Transcription Factor | Activating Signals | Key Target Genes | Overall Function in Fatty Acid Metabolism |

| SREBP-1c | Insulin, low sterols | ACC, FAS, SCD1 | Master regulator of de novo lipogenesis. rsc.orgwikipedia.orgmdpi.com |

| ChREBP | High glucose | Glycolytic and lipogenic enzymes | Links carbohydrate metabolism to fatty acid synthesis. rsc.orgmdpi.com |

| PPARα | Fatty acids, fibrates | FADS, CPT1 | Regulates fatty acid oxidation and desaturation. rsc.orgmdpi.com |

| LXR | Oxysterols | SREBP-1c, SCD1 | Controls cholesterol and fatty acid homeostasis. researchgate.net |

| NHR-49 (C. elegans) | - | fat-5, fat-6, fat-7 | Regulates fatty acid desaturation and β-oxidation. nih.govnih.gov |

Comparative Biosynthetic Strategies Across Diverse Organisms

The biosynthesis of hexadecadienoic acids, including the 5,9 isomer, varies across different biological kingdoms, reflecting adaptations to diverse environments and metabolic needs.

Fungal Biosynthesis of Hexadecadienoic Acids

Fungi are known to produce a wide array of fatty acids. The biosynthesis of hexadecadienoic acids in fungi generally follows the established pathways of fatty acid synthesis and desaturation. For instance, some fungi can convert palmitic acid (16:0) to palmitoleic acid (16:1n-7) via a Δ9-desaturase. Further desaturation can then occur to produce dienoic acids.

A study on the filamentous fungus Trichoderma sp. demonstrated the conversion of palmitoleic acid to 9,12-hexadecadienoic acid (16:2ω4), indicating the presence of a Δ12-desaturase capable of acting on a C16 substrate. mdpi.com In the yeast Candida parapsilosis, a multifunctional Δ12-fatty acid desaturase (CpFad2) was identified that produces linoleic acid and hexadecadienoic acid (Δ9,Δ12-16:2). This suggests that in some fungi, a single enzyme can introduce the second double bond at the Δ12 position of a Δ9-monounsaturated C16 fatty acid. The biosynthesis of the specific this compound isomer is less commonly reported in fungi compared to the 9,12 isomer.

Algal and Marine Organism Pathways for Unsaturated Fatty Acid Synthesis

Marine organisms, particularly microalgae and invertebrates, are rich sources of diverse polyunsaturated fatty acids, including non-methylene-interrupted isomers like this compound. These organisms often possess unique desaturase and elongase enzymes that enable the synthesis of these unusual fatty acids.

In many marine invertebrates, the biosynthesis of Δ5,9 fatty acids is a prominent pathway. This process is thought to involve the concerted action of Δ9 and Δ5 desaturases. The proposed pathway suggests that a saturated fatty acid precursor, such as palmitic acid (16:0), is first desaturated by a Δ9-desaturase to produce palmitoleic acid (16:1n-7). A subsequent desaturation at the Δ5 position by a Δ5-desaturase would then yield this compound. The presence of both Δ9 and Δ5 desaturase activities has been confirmed in various marine invertebrates, including mollusks and sponges. For example, the sponge Haliclona cinerea is known to contain this compound, and it is speculated that this fatty acid serves as a precursor for the chain elongation to longer-chain dienoic and tetraenoic fatty acids also found in the sponge.

The table below outlines the proposed biosynthetic pathway for this compound in marine invertebrates.

| Step | Substrate | Enzyme | Product |

| 1 | Palmitic acid (16:0) | Δ9-desaturase | Palmitoleic acid (16:1n-7) |

| 2 | Palmitoleic acid (16:1n-7) | Δ5-desaturase | This compound (16:2Δ5,9) |

Mechanistic Differences in Prokaryotic versus Eukaryotic Biosynthesis

The fundamental chemistry of fatty acid synthesis is conserved across prokaryotes and eukaryotes; however, the organization of the enzymatic machinery differs significantly.

In prokaryotes, fatty acid synthesis is carried out by a Type II fatty acid synthase (FAS) system. This system consists of a series of discrete, monofunctional enzymes that are encoded by separate genes. The growing acyl chain is shuttled between these individual enzymes by an acyl carrier protein (ACP).

In contrast, eukaryotes utilize a Type I FAS system. In this system, all the enzymatic activities required for fatty acid synthesis are integrated into a large, multifunctional polypeptide or a complex of polypeptides. For example, in fungi, the FAS is a massive α6β6 heterododecameric complex, creating a highly efficient and compartmentalized environment for fatty acid synthesis. This structural difference represents a major evolutionary divergence in the strategy for fatty acid biosynthesis.

The subsequent desaturation of fatty acids in both prokaryotes and eukaryotes is performed by separate desaturase enzymes, which are typically membrane-bound. However, the specific types of desaturases and their substrate specificities can vary widely, leading to the diverse array of unsaturated fatty acids observed in nature.

Occurrence, Distribution, and Taxonomic Specificity of 5,9 Hexadecadienoic Acid

Presence in Eukaryotic Systems

The detection of 5,9-Hexadecadienoic acid has been primarily documented in various eukaryotic organisms, from simple slime molds to marine invertebrates and certain plants.

Fungal Occurrence and Accumulation Profiles

The initial discovery of this compound was in the cellular slime mold Dictyostelium discoideum. researchgate.netmdpi.com Early studies using gas-liquid chromatography identified this compound as one of the unusual dienoic fatty acids present in this organism. mdpi.com The fatty acid composition of D. discoideum is known to change during its developmental stages. While detailed accumulation profiles for this compound are not extensively documented, research on related non-methylene-interrupted fatty acids in D. discoideum, such as octadeca-5,11-dienoic acid, has shown increased proportions during the transition to mature sorocarps, suggesting a role in cellular differentiation. researchgate.netmdpi.com The lipids that constitute the multilamellar bodies secreted by D. discoideum are suggested to originate from the amoebal metabolism rather than from ingested bacteria. researchgate.net

Table 1: Documented Occurrence of this compound in Fungi

| Species | Common Name | Finding |

| Dictyostelium discoideum | Slime Mold | First identified as a novel fatty acid in this organism. researchgate.netmdpi.com |

Algal and Plant Lipidome Contributions

The presence of this compound in the plant kingdom is rare. However, it has been identified in the pollen lipids of the gymnosperm Cycas revoluta, commonly known as the sago palm. grafiati.commdpi.comresearchgate.net While the major fatty acids in the pollen were common ones like palmitic, oleic, and linoleic acids, several unusual Δ5 polymethylene-interrupted fatty acids, including 5,9-octadecadienoic acid (taxoleic acid) and 5,9,12-octadecatrienoic acid (pinolenic acid), were also found in minor quantities. This discovery in a gymnosperm is significant as these types of fatty acids are seldom found in angiosperms. mdpi.com

Table 2: Documented Occurrence of this compound in Plants

| Species | Common Name | Part of Plant | Finding |

| Cycas revoluta | Sago Palm | Pollen | Identified as a minor component of the total pollen lipids. grafiati.commdpi.comresearchgate.net |

Invertebrate and Vertebrate Lipid Compositions (e.g., Marine Sponges, Insects, Birds)

The Δ5,9 fatty acids are notably present in a variety of marine invertebrates. nih.govsciforum.netresearchgate.netsemanticscholar.org this compound has been specifically identified in the phospholipids (B1166683) of several marine sponges. It was found in Chondrilla nucula and is considered the shortest-chain fatty acid with the Δ5,9 unsaturation pattern isolated from a marine sponge. sciforum.net It has also been identified as a rare phospholipid fatty acid in the marine sponge Xestospongia muta. nih.govmdpi.com In this sponge, its presence was observed to coincide with the complete absence of the very-long-chain fatty acid 5,9-hexacosadienoic acid. nih.gov

Beyond sponges, this compound was also identified in the phospholipids of the sea anemone Stoichactis helianthus, specifically within the phosphatidylethanolamine (B1630911) and phosphatidylserine (B164497) fractions. nih.govsciforum.netresearchgate.net This finding demonstrated that Δ5,9 fatty acids are not exclusive to sponges. nih.gov

Despite extensive studies on the fatty acid composition of various insect and bird species, there is currently no specific documented evidence of the natural occurrence of this compound in these vertebrate and invertebrate groups. researchgate.netmdpi.comnih.govfrontiersin.orgcabidigitallibrary.orgnih.govpan.olsztyn.plfrontiersin.orgoregonstate.eduscispace.com

Table 3: Documented Occurrence of this compound in Marine Invertebrates

| Species | Common Name | Phylum | Finding |

| Chondrilla nucula | Chicken Liver Sponge | Porifera (Sponges) | Identified as the shortest Δ5,9 fatty acid from a marine sponge. sciforum.net |

| Xestospongia muta | Giant Barrel Sponge | Porifera (Sponges) | Identified as a rare phospholipid fatty acid. nih.govmdpi.com |

| Stoichactis helianthus | Sun Anemone | Cnidaria (Anemones) | Identified in the phospholipid fraction. nih.govsciforum.netresearchgate.net |

Detection in Prokaryotic Organisms and Microbial Isolates

Currently, there is no evidence to suggest that this compound is naturally produced by or found as a constituent of prokaryotic organisms. However, research has demonstrated its biological activity against certain bacteria. Specifically, (5Z,9Z)-5,9-hexadecadienoic acid has shown moderate antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus faecalis. sciforum.net In contrast, it was found to be inactive against Gram-negative bacteria such as Pseudomonas aeruginosa. sciforum.net This suggests that the compound interacts with or affects the cellular processes of specific prokaryotes, but it is not a component of their own lipid profiles.

Tissue, Organ, and Subcellular Distribution within Organisms

Detailed studies on the specific tissue, organ, or subcellular distribution of this compound are limited. However, some inferences can be drawn from related research. In the sea anemone Stoichactis helianthus, Δ5,9 fatty acids, including this compound, were identified primarily in the phosphatidylethanolamine and phosphatidylserine fractions, suggesting their incorporation into specific phospholipid classes within cell membranes. nih.gov

The biosynthesis of unsaturated fatty acids involves desaturase enzymes. In yeast and plants, these enzymes, such as the Δ9 fatty acid desaturase, are often localized to the endoplasmic reticulum. molbiolcell.org This suggests that the synthesis of precursors to or the final desaturation steps to create this compound may occur in this organelle.

While not specific to this compound, a study on the activation of a related compound, hexadecanedioic acid, in human liver found that this process occurred in the mitochondrial and microsomal fractions. grafiati.com The subcellular distribution of this activation was nearly identical to that of palmitic acid activation. grafiati.com Furthermore, studies on the subcellular distribution of other polyunsaturated fatty acids in the primate brain have shown distinct profiles across different membranes, with the lowest concentrations often found in mitochondrial membranes compared to neuronal, nuclear, and myelin membranes. mdpi.com

Environmental and Developmental Influences on this compound Levels

Direct research on how environmental and developmental factors specifically affect the levels of this compound is scarce. However, studies on related compounds and general fatty acid profiles provide some insights.

In the slime mold Dictyostelium discoideum, the proportions of related non-methylene-interrupted fatty acids, like octadeca-5,11-dienoic acid, have been observed to increase during the later stages of development into mature sorocarps. mdpi.com This indicates that the production of these unusual fatty acids is developmentally regulated. Furthermore, the fatty acid composition of D. discoideum can be modified by supplementing the growth media with various long-chain polyenoic fatty acids, which can impact subsequent cellular differentiation. nih.gov

General studies on other organisms show that environmental factors significantly influence fatty acid composition. In fungi, factors such as soil nitrogen concentration and understory cover can affect the concentration of total and polyunsaturated fatty acids. tandfonline.com In maize, fatty acid composition varies with location and year, influenced by temperature, rainfall, and soil properties. scispace.com Similarly, temperature is a known factor that alters the biochemical profile of microalgae, often leading to changes in the polyunsaturation of fatty acids to maintain membrane fluidity. researchgate.net The developmental stage is also a critical factor, as seen in sunflower seeds where the accumulation of major fatty acids like oleic and linoleic acid changes significantly from anthesis to maturity. si.edu In animals, developmental programming is influenced by the intake of long-chain fatty acids during pregnancy and early life. plos.orgmdpi.com These examples suggest that the levels of this compound in producing organisms are also likely to be influenced by a combination of genetic, environmental, and developmental factors.

Metabolic Fates and Turnover of 5,9 Hexadecadienoic Acid

Incorporation into Complex Lipid Classes

As with other fatty acids, 5,9-hexadecadienoic acid serves as a building block for a variety of complex lipids essential for cellular function. ontosight.ai This incorporation is a dynamic process, reflecting the constant turnover and remodeling of lipid molecules within the cell.

This compound is a substrate for the synthesis of phospholipids (B1166683), which are the fundamental components of all biological membranes. The process of esterification involves the attachment of the fatty acid to a glycerol (B35011) backbone, typically forming key phospholipid species such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). nih.govtandfonline.com The de novo synthesis of these phospholipids primarily occurs in the endoplasmic reticulum. nih.gov

The incorporation of unsaturated fatty acids like this compound is crucial for maintaining the fluidity and flexibility of cell membranes. ontosight.ai The presence of its two cis double bonds introduces kinks into the acyl chain, preventing tight packing of the phospholipids and thereby increasing membrane fluidity. Studies on various unsaturated fatty acids show that they are readily incorporated into the phospholipid pools of different organelles, including mitochondria and the endoplasmic reticulum. nih.govtandfonline.com This process can occur through both de novo synthesis and through deacylation-reacylation cycles, where a fatty acid is swapped into an existing phospholipid molecule. nih.gov

| Lipid Class | Primary Site of Synthesis | Key Functions | Typical Fatty Acid Composition |

| Phospholipids | Endoplasmic Reticulum | Structural components of cell membranes, signaling | Saturated or monounsaturated at sn-1; polyunsaturated at sn-2 mdpi.com |

| Triacylglycerols | Endoplasmic Reticulum | Long-term energy storage, insulation | Variable, reflects dietary intake and de novo synthesis |

When cellular energy levels are high, fatty acids such as this compound are channeled into energy storage pathways. The primary form of energy storage is as triacylglycerols (TAGs), also known as triglycerides. plos.org This process also takes place in the endoplasmic reticulum, where enzymes, particularly diacylglycerol acyltransferases (DGATs), catalyze the final step of esterifying a fatty acid to a diacylglycerol molecule. plos.org

These newly synthesized TAGs are then stored in cytoplasmic lipid droplets. In times of energy demand, these stored fatty acids can be liberated by lipases and transported to the mitochondria for oxidation. Neutral lipids, including TAGs and sterol esters, serve as a significant, long-term reservoir of metabolic energy. The fatty acid composition of storage TAGs is often a reflection of the fatty acids available to the cell, either from the diet or from de novo synthesis. nih.gov

The esterification of fatty acids onto the glycerol backbone of glycerolipids is not random. There is a notable specificity regarding which fatty acid is attached to which position (sn-1, sn-2, or sn-3). In most animal and plant glycerolipids, the sn-1 position is typically occupied by a saturated fatty acid, while the sn-2 position is preferentially esterified with an unsaturated fatty acid. mdpi.comresearchgate.netfao.org

Therefore, it is highly probable that this compound, being a di-unsaturated C16 fatty acid, is predominantly found at the sn-2 position of phospholipids and triacylglycerols. This specific positioning is significant because phospholipase A2, an enzyme crucial in cell signaling, specifically cleaves the fatty acid at the sn-2 position, releasing it to act as a precursor for signaling molecules. nih.gov Some organisms, such as certain species of cyanobacteria, exhibit a distinct pattern where C16 fatty acids are specifically directed to the sn-2 position of the glycerol moiety. soken.ac.jp This specificity is determined by the substrate selectivity of the acyltransferases involved in glycerolipid synthesis. nih.gov

Integration into Triacylglycerols and Other Neutral Lipids

Catabolism via Beta-Oxidation Pathways

For energy production, this compound is broken down through the process of beta-oxidation. wikipedia.org This catabolic pathway occurs within the mitochondria and systematically shortens the fatty acid chain to produce acetyl-CoA, NADH, and FADH2, which are subsequently used to generate ATP. nih.gov

The degradation of unsaturated fatty acids like this compound requires additional enzymatic steps compared to the breakdown of saturated fatty acids. The standard beta-oxidation cycle involves four core reactions: oxidation, hydration, oxidation, and thiolysis. wikipedia.orgmdpi.com However, the cis double bonds present in most naturally occurring unsaturated fatty acids are not suitable substrates for the enoyl-CoA hydratase enzyme of the standard pathway. bu.edu

The double bond at the C9 position (Δ⁹) does not pose an immediate problem for the initial cycles of beta-oxidation. However, the double bond at the C5 position (Δ⁵) requires the action of an auxiliary enzyme. The beta-oxidation of this compound would proceed for two cycles normally. After two rounds, a C12 fatty acyl-CoA with a cis-Δ⁵ double bond is formed. This is then isomerized to a trans-Δ² double bond by an isomerase, allowing beta-oxidation to continue. A similar enzymatic requirement arises when the degradation pathway reaches the original Δ⁹ double bond. This requires the action of both an isomerase and a reductase to properly configure the double bond for the beta-oxidation machinery. bu.edu

The complete catabolism of this compound through beta-oxidation results in the production of multiple molecules of acetyl-CoA. Since it is a 16-carbon fatty acid, its complete oxidation yields 8 molecules of acetyl-CoA. nih.gov The breakdown is a stepwise process, with each round of beta-oxidation shortening the fatty acyl-CoA chain by two carbons and releasing one molecule of acetyl-CoA, except for the final cycle which yields two. nih.gov

The intermediate metabolites generated during the catabolism of this compound would be a series of progressively shorter dienoic and monoenoic fatty acyl-CoAs. For instance, after the first round of beta-oxidation, the C16:2 acid is converted to a C14:2 fatty acyl-CoA (7,11-tetradecadienoyl-CoA). Subsequent cycles would continue to shorten the chain. Studies on the beta-oxidation of other similar hydroxy fatty acids have shown the accumulation of shorter-chain metabolites, such as C14 and C12 dienoic acids, supporting this stepwise degradation pathway. nih.gov

| Beta-Oxidation Cycle | Starting Acyl-CoA | Intermediate Metabolite (Acyl-CoA) | Products |

| Cycle 1 | 5,9-Hexadecadienoyl-CoA (C16:2) | 3,7-Tetradecadienoyl-CoA (C14:2) | Acetyl-CoA, FADH₂, NADH |

| Cycle 2 | 3,7-Tetradecadienoyl-CoA (C14:2) | 5-Dodecenoyl-CoA (C12:1) | Acetyl-CoA, FADH₂, NADH |

| Cycle 3-7 | Further degradation of C12:1 | Progressively shorter acyl-CoAs | 6 Acetyl-CoA, FADH₂, NADH |

| This table presents a simplified, hypothetical breakdown pathway. The exact enzymatic steps and intermediates for the double bonds at positions 5 and 9 require specific isomerases and reductases. |

Mechanisms of Unsaturated Fatty Acid Degradation

Potential for Further Elongation or Desaturation

Once incorporated into cellular lipid pools, this compound is likely subject to further metabolic modifications, primarily through elongation and desaturation reactions. These processes are fundamental to the generation of a diverse array of fatty acids required for various cellular functions.

The metabolism of a structurally similar C16 dienoic fatty acid, 9,12-hexadecadienoic acid (16:2 n-4), provides significant insight into the potential fate of this compound. A study on rat liver cells demonstrated that 9,12-hexadecadienoic acid is a substrate for both desaturation and elongation enzymes. nih.gov In these cells, 9,12-hexadecadienoic acid was first desaturated by the enzyme Δ6-desaturase to form 6,9,12-hexadecatrienoic acid (16:3 n-4). Subsequently, this product was elongated to 8,11,14-octadecatrienoic acid (18:3 n-4). nih.gov A portion of the 9,12-hexadecadienoic acid that was not immediately desaturated was found to be elongated to 11,14-octadecadienoic acid (18:2 n-4). nih.gov

Based on this evidence, it can be inferred that this compound, being a Δ5,9 fatty acid, could also be a substrate for desaturase and elongase enzymes. The biosynthesis of Δ5,9 fatty acids in marine sponges is known to involve specific elongation and desaturation steps, utilizing Δ5 and Δ9 desaturases. researchgate.netnih.gov It is plausible that once formed, this compound could be further metabolized. For instance, a subsequent desaturation could introduce an additional double bond, or elongation by a two-carbon unit would result in an 18-carbon dienoic acid. The precise enzymes involved and the resulting products would depend on the specific desaturase and elongase specificities of the organism and tissue.

The general machinery for fatty acid elongation is located in the endoplasmic reticulum and involves a four-step cycle that adds two carbons to the fatty acyl chain. researchgate.net Similarly, desaturases, which are also primarily located in the endoplasmic reticulum, introduce double bonds at specific positions in the fatty acyl chain. dss.go.th The activity of these enzymes is crucial for maintaining the appropriate composition of polyunsaturated fatty acids in cellular membranes.

Inferred Metabolic Pathway of this compound

| Precursor/Substrate | Enzyme System | Potential Product(s) |

| This compound | Desaturase (e.g., Δ6-desaturase) | 5,9,X-Hexadecatrienoic acid |

| This compound | Elongase | 7,11-Octadecadienoic acid |

This table presents a hypothetical pathway based on the metabolism of structurally similar fatty acids.

Recycling and Remodeling Mechanisms in Lipid Homeostasis

The turnover of fatty acids within cellular lipids is a dynamic process involving continuous recycling and remodeling to maintain membrane integrity and supply signaling molecules. It is highly probable that this compound participates in these fundamental aspects of lipid homeostasis.

Lipid remodeling refers to the post-synthetic modification of lipid molecules, often involving the removal and re-acylation of fatty acids from the glycerol backbone of phospholipids and other complex lipids. nih.gov This process allows for the fine-tuning of membrane composition in response to environmental cues or metabolic needs. Fatty acids can be liberated from membrane lipids through the action of phospholipases and subsequently re-esterified into other lipid species. For instance, studies in the microalga Chlamydomonas reinhardtii have shown that under conditions of iron starvation, fatty acids from membrane lipids are recycled into storage neutral lipids like triacylglycerols (TAGs). nih.gov A similar recycling of chloroplast galactolipids into TAGs has been observed during nitrogen deprivation in other microalgae. plos.org

This recycling mechanism is not limited to stress conditions. In cyanobacteria, an acyl-ACP synthetase is essential for the recycling of endogenous free fatty acids that are continuously released from membrane lipids, highlighting a conserved mechanism for fatty acid homeostasis. nih.gov It is conceivable that this compound, once incorporated into membrane phospholipids, can be cleaved by phospholipases and enter the free fatty acid pool. From there, it can be reactivated to its acyl-CoA form and be re-utilized for the synthesis of other lipids, including TAGs for energy storage or other classes of phospholipids to adjust membrane fluidity and function.

Furthermore, the process of partial β-oxidation in peroxisomes represents another mechanism for fatty acid remodeling. Studies on conjugated linoleic acid (CLA) have shown that it can be chain-shortened via peroxisomal β-oxidation to produce conjugated C16 dienoic fatty acids. researchgate.net While this compound is a non-conjugated fatty acid, this demonstrates the principle of fatty acid remodeling through partial degradation.

The dynamic nature of lipid metabolism ensures that fatty acids like this compound are not static components but are actively turned over and redistributed among different lipid pools to support cellular function and adaptation.

Key Processes in Fatty Acid Recycling and Remodeling

| Process | Description | Potential Relevance to this compound |

| Deacylation-Reacylation (Lands' Cycle) | Removal of a fatty acid from a phospholipid by a phospholipase, followed by the insertion of a different fatty acid by an acyltransferase. | Incorporation and removal of this compound from membrane phospholipids to alter membrane properties. |

| Recycling into Neutral Lipids | Transfer of fatty acids from membrane lipids to triacylglycerols for storage. | Mobilization of this compound from membranes to storage lipids during specific metabolic states. |

| Partial β-Oxidation | Chain shortening of fatty acids in peroxisomes to generate shorter fatty acids. | Potential modification of the carbon chain length of this compound. |

Biological Roles and Molecular Mechanisms of 5,9 Hexadecadienoic Acid

Structural Contributions to Biological Membranes

The integration of fatty acids into the phospholipids (B1166683) of cellular membranes is a primary determinant of the membrane's biophysical properties. tandfonline.com 5,9-Hexadecadienoic acid, with its specific cis-double bond configuration, plays a role in defining the architecture and functionality of these critical biological barriers. ontosight.ai

Influence on Membrane Fluidity and Organization

The presence of cis-double bonds in the acyl chains of fatty acids, such as those in this compound, introduces kinks into the hydrocarbon chain. ontosight.ai These kinks prevent the fatty acids from packing together tightly, thereby increasing the space between phospholipid molecules. This disruption of tight packing is a fundamental mechanism for increasing membrane fluidity. ontosight.aitandfonline.com A more fluid membrane is essential for various cellular processes, including transport, signaling, and cell division. tandfonline.com

The degree of unsaturation in fatty acids directly correlates with their impact on membrane properties. tandfonline.com Studies have systematically shown that while saturated fatty acids contribute to more rigid membrane structures, the introduction of double bonds progressively increases membrane fluidity. nih.gov Research on various fatty acids has demonstrated that those with a higher number of double bonds, such as arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), significantly increase membrane fluidity. nih.gov While this compound has two double bonds, it contributes to this fluidizing effect, which is crucial for maintaining the dynamic nature of the cell membrane. ontosight.aiontosight.ai This modulation of fluidity also influences the organization of the membrane into distinct microdomains, such as lipid rafts, which are platforms for signaling and protein trafficking. mdpi.comresearchgate.net

Table 1: Effect of Fatty Acid Unsaturation on Membrane Fluidity

| Fatty Acid | Unsaturation Number | Effect on Membrane Fluidity |

|---|---|---|

| Stearic Acid (SA) | 0 | No significant change |

| Oleic Acid (OA) | 1 | No significant change |

| Linoleic Acid (LA) | 2 | No significant change |

| α-Linolenic Acid (ALA) | 3 | No significant change |

| Arachidonic Acid (AA) | 4 | Increased fluidity |

| Eicosapentaenoic Acid (EPA) | 5 | Increased fluidity |

| Docosahexaenoic Acid (DHA) | 6 | Increased fluidity |

This table is based on findings from a study on SH-SY5Y cells, indicating a threshold effect where four or more double bonds were required to induce significant changes in fluidity under the tested conditions. nih.gov

Interactions with Membrane-Associated Proteins

The fluidity and composition of the lipid bilayer, influenced by fatty acids like this compound, have profound effects on the function of integral and peripheral membrane proteins. ontosight.aiacs.org These lipid-protein interactions can be categorized as either non-specific (annular) or specific (non-annular).

Annular Interactions: Annular lipids form a ring-like shell around the transmembrane surface of a protein, interacting in a relatively non-specific manner. libretexts.org The nature of these lipids, including their chain length and degree of unsaturation, can modulate the protein's conformational flexibility and, consequently, its activity. libretexts.org For instance, a more fluid environment created by unsaturated fatty acids can facilitate the conformational changes required for the activation of G protein-coupled receptors (GPCRs) and transporters. acs.org

Specific Interactions: Non-annular lipids bind to specific sites or crevices on a membrane protein, often acting as cofactors or allosteric modulators. libretexts.org These specific interactions are crucial for the function of many membrane proteins. While specific binding partners for this compound are not extensively documented, the general principle holds that the diversity of fatty acid structures allows for a wide range of specific regulatory interactions with membrane proteins. nih.gov

The function of GPCRs, the largest superfamily of membrane proteins and major drug targets, is intimately linked to the surrounding lipid environment. acs.org The lipid composition can influence ligand binding, receptor dimerization, and the coupling to intracellular G proteins. acs.orgnih.gov

Roles in Cellular Signaling Pathways

Beyond their structural roles, fatty acids are pivotal signaling molecules that can initiate, modulate, and terminate intracellular communication cascades. mdpi.comfrontiersin.org They can act as precursors to more potent signaling lipids or directly interact with cellular machinery to effect a response. ontosight.ai

Modulation of Intracellular Signaling Cascades

Free fatty acids can trigger a variety of signaling pathways, with the specific outcome often dependent on the fatty acid's structure. mdpi.com For example, different fatty acids can activate distinct intracellular signaling pathways, including those mediated by protein kinase C (PKC), phospholipase C (PLC), and mitogen-activated protein kinases (MAPKs) like ERK1/2 and p38. frontiersin.org

Studies in immune cells have shown that long-chain fatty acids are ligands for specific receptors, such as FFA1 (GPR40) and FFA4 (GPR120), which, upon activation, can trigger calcium mobilization and downstream kinase cascades. frontiersin.org Oleic acid and linoleic acid, for instance, have been shown to induce intracellular calcium release and activate ERK1/2, p38 MAPK, and Akt phosphorylation, ultimately leading to the activation of the transcription factor NF-κB. frontiersin.org Furthermore, fatty acids can influence signaling by altering the composition of membrane rafts, which are organizing centers for signaling proteins like Src-family kinases and Toll-like receptors (TLRs). mdpi.com

Interaction with Enzyme Systems (e.g., Lipoxygenases, Cyclooxygenases)

Polyunsaturated fatty acids are primary substrates for several key enzyme systems that produce potent lipid mediators known as eicosanoids and other oxylipins. nih.govresearchgate.net The two most prominent pathways are catalyzed by cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov

Cyclooxygenases (COX): The COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandin (B15479496) endoperoxides (e.g., PGG2 and PGH2), which are the precursors for various prostaglandins (B1171923) and thromboxanes. poliklinika-harni.hr These molecules are involved in inflammation, blood clotting, and pain signaling. The COX enzymes can also metabolize other polyunsaturated fatty acids, with the structure of the fatty acid determining the resulting product. nih.gov

Lipoxygenases (LOX): The LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) insert molecular oxygen into polyunsaturated fatty acids at specific positions, creating hydroperoxyeicosatetraenoic acids (HPETEs). nih.gov These are then converted to hydroxy fatty acids (HETEs) and leukotrienes, which are powerful mediators of inflammation and immune responses. nih.gov

As a polyunsaturated fatty acid, this compound has the potential to be a substrate or modulator for COX and LOX enzymes, similar to other fatty acids like linoleic acid and arachidonic acid. nih.govnih.gov In some instances, the product of one enzyme can become the substrate for another, as seen in the "biosynthetic crossover" where 5-HETE (a 5-LOX product) is converted by COX-2 into novel prostaglandin-like molecules. acs.org

Regulation of Gene Expression and Transcriptional Factors

Fatty acids and their metabolites are potent regulators of gene expression, primarily through their interaction with nuclear receptors that function as transcription factors. pnas.orgresearchgate.net This regulation allows cells to adapt their metabolism and function in response to changes in lipid availability. researchgate.net

A key family of transcription factors regulated by fatty acids is the Peroxisome Proliferator-Activated Receptors (PPARs), which include PPARα, PPARγ, and PPARβ/δ. pnas.org Fatty acids can directly bind to the ligand-binding domain of PPARs, activating them to regulate the transcription of genes involved in lipid metabolism, including fatty acid oxidation and storage. pnas.orgresearchgate.net Other transcription factors known to be modulated by fatty acids include:

Sterol Regulatory Element-Binding Proteins (SREBPs): Particularly SREBP-1c, which controls the expression of genes involved in lipogenesis (fatty acid synthesis). researchgate.netnih.gov

Nuclear Factor kappa B (NF-κB): A central regulator of inflammatory gene expression, which can be inhibited by certain fatty acids. researchgate.net

Hepatocyte Nuclear Factor 4α (HNF4α): A key regulator of genes in the liver. researchgate.net

In one study, the related compound (5Z,9Z)-5,9-hexadecadienoic acid was found to completely inhibit human topoisomerase I, an enzyme essential for managing DNA topology during transcription and replication. nih.govresearchgate.net This finding suggests a direct mechanism by which this fatty acid can influence processes fundamental to gene expression. nih.govresearchgate.net

Table 2: Key Transcription Factors Regulated by Fatty Acids

| Transcription Factor | Primary Function | Regulation by Fatty Acids |

|---|---|---|

| PPARα | Fatty acid oxidation, lipid catabolism | Activated by direct binding of fatty acids. pnas.org |

| PPARγ | Adipogenesis, lipid storage, inflammation | Activated by direct binding of fatty acids and eicosanoids. pnas.org |

| SREBP-1c | Fatty acid synthesis (lipogenesis) | Expression often suppressed by polyunsaturated fatty acids. nih.gov |

| NF-κB | Inflammation, immune response | Activity can be inhibited by certain fatty acids. researchgate.net |

| HNF4α | Liver-specific gene expression | Can be regulated by fatty acyl-CoAs. researchgate.net |

Contribution to Inter-species Communication and Ecological Interactions (e.g., Pheromones)

While the broader class of fatty acids and their derivatives are known to play significant roles in chemical communication across various species, specific research directly implicating this compound as a pheromone or a semiochemical in ecological interactions is not detailed in the existing literature. Fatty acids can act as crucial signals in diverse biological contexts. For instance, some medium-chain fatty acids, such as oleic and linoleic acid, function as necromones in insects like the American cockroach (Periplaneta americana) and the honey bee (Apis mellifera), signaling the presence of dead conspecifics and repelling others from the location. biorxiv.org

In other examples of insect communication, cuticular hydrocarbons, which can be structurally related to fatty acids, often serve as species-specific signals for aggregation or mating. biorxiv.org The decomposition of these long-chain compounds can generate volatile pheromones that guide social behavior. biorxiv.org In honey bees, a complex blend of compounds, including esters of common fatty acids like palmitic, linoleic, and oleic acids, constitutes the brood pheromone, which is vital for communication between larvae and worker bees. agriculturejournals.cz However, a defined role for this compound within such a communication system has not been established.

Analytical Methodologies for the Characterization of 5,9 Hexadecadienoic Acid

Lipid Extraction and Sample Preparation Techniques for Complex Biological Matrices

The initial and critical step in the analysis of 5,9-Hexadecadienoic acid from biological sources is the extraction of total lipids. The wide structural diversity of lipids presents a challenge, and the choice of extraction method can introduce bias in the final analysis. nih.gov Sample preparation for lipidomics generally involves solvent-based protein precipitation, lipid extraction, and solvent evaporation. nih.gov

Liquid-liquid extraction (LLE) protocols are the most widely used. nih.gov Classic methods, which remain benchmarks in the field, include:

Folch Method : This technique uses a chloroform (B151607)/methanol (B129727) mixture to homogenize the tissue, creating a single-phase system with the water present in the sample. nih.govcdnsciencepub.com Subsequent addition of water and chloroform leads to a biphasic separation, with the lower chloroform layer containing the lipids and the upper aqueous methanol layer containing polar, non-lipid components. cdnsciencepub.com

Bligh and Dyer Method : A modification of the Folch method, this procedure is also based on a chloroform/methanol/water system and is well-suited for extracting lipids from cell cultures and tissues. nih.govcdnsciencepub.comlipidmaps.org The tissue is homogenized with a chloroform and methanol mixture, which forms a miscible system with the water in the tissue. cdnsciencepub.com Dilution with chloroform and water then separates the homogenate into two layers, with the chloroform layer containing all the lipids. cdnsciencepub.com

Alternative LLE protocols have been developed to offer comparable outcomes, such as those using methyl tert-butyl ether (MTBE) or a butanol-methanol (BUME) mixture. nih.gov For the analysis of free fatty acids (FFAs), which constitute a small fraction of total fatty acids, extraction procedures must separate them from esterified forms. lipidmaps.org This can involve suspending cells in a solution, adding deuterated internal standards for quantification, and initiating a biphasic extraction with methanol, HCl, and isooctane. lipidmaps.org For tissue samples like liver or adipose tissue, a homogenization step is required prior to extraction. lipidmaps.org

After extraction, a saponification step (alkaline hydrolysis) is often necessary to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids). lipidmaps.orgrestek.com This is typically achieved by incubating the dried lipid extract with a methanolic potassium hydroxide (B78521) solution, followed by acidification to protonate the fatty acid salts. lipidmaps.org

Chromatographic Separation Approaches

Following extraction and preparation, chromatographic techniques are employed to separate the complex mixture of fatty acids.

Gas chromatography is a cornerstone technique for fatty acid analysis. restek.com Due to the low volatility and high polarity of free fatty acids, they are typically converted into fatty acid methyl esters (FAMEs) before analysis. restek.com This derivatization process increases volatility and thermal stability, making the compounds suitable for GC analysis. restek.com The common procedure involves saponification of glycerides with methanolic sodium hydroxide, followed by esterification using a reagent like boron trifluoride in methanol. restek.com The resulting FAMEs are then extracted with a nonpolar solvent for GC injection. restek.com

Capillary GC columns offer high efficiency, which is crucial for resolving the individual components in complex fatty acid profiles, including positional and geometric isomers. restek.com

Stationary Phases : Highly polar stationary phases are generally used for FAME separation. Carbowax-type (polyethylene glycol) phases are common for separating saturated and unsaturated FAMEs, while biscyanopropyl phases are used to resolve cis and trans isomers. restek.com The Rt-2560 column, which is highly polar, is specified in official methods like AOAC 996.06 for determining total fat content and can resolve a wide range of FAMEs, including isomers of octadecenoic acid (18:1) and conjugated linoleic acids. koreascience.kr

Detection : Flame ionization detection (FID) is a robust and widely used method for FAME quantification. koreascience.kr Coupling GC with mass spectrometry (GC-MS) provides both separation and structural information, aiding in compound identification through mass spectra and retention indices. uib.no

Table 1: Example of GC-MS Parameters for FAME Analysis

| Parameter | Value | Reference |

|---|---|---|

| GC System | TRACE 1610 GC | lcms.cz |

| Column | TRACE TR-FAME Capillary Column | lcms.cz |

| Injector Temperature | 260 °C | lcms.cz |

| Injection Mode | Split (1:10 ratio) | lcms.cz |

| Carrier Gas | Helium, 0.8 mL/min (constant flow) | lcms.cz |

| Oven Program | 150°C (5 min), ramp 3°C/min to 210°C, ramp 15°C/min to 252°C (3 min) | lcms.cz |

| Total Run Time | 31 min | lcms.cz |

| MS Detector | ISQ 7610 MS | lcms.cz |

While GC is a dominant technique, high-performance liquid chromatography (HPLC) offers significant advantages, particularly for the analysis of intact lipids without derivatization or hydrolysis. hplc.eunih.gov This is crucial for preserving the original molecular structure of lipids like phospholipids (B1166683). nih.gov HPLC is also highly effective for separating geometric (cis/trans) isomers, which can be challenging with standard GC columns. hplc.eu

Reversed-phase HPLC (RP-HPLC) is a common mode for lipid separation. nih.gov

Stationary Phases : Standard C18 columns are widely used, but their ability to separate geometric isomers can be limited due to similar hydrophobicity. hplc.eu Columns with higher molecular shape selectivity, such as those with a cholesteryl group (e.g., COSMOSIL Cholester), can provide better resolution of cis/trans isomers. hplc.eu

Mobile Phases : The mobile phase typically consists of a mixture of organic solvents like methanol and/or acetonitrile (B52724) with water, often with an acid modifier like formic acid or trifluoroacetic acid (TFA). hplc.eutandfonline.com Gradient elution, where the mobile phase composition is changed over time, is often used to separate complex mixtures of lipids. tandfonline.com

Detection : Since most fatty acids lack a strong UV chromophore, detection can be challenging. unco.edu Derivatization with fluorescent tags can be employed to enhance sensitivity. unco.edu More commonly, HPLC is coupled to mass spectrometry (LC-MS) for sensitive detection and structural characterization. nih.govnih.govlcms.cz Evaporative light-scattering detectors (ELSD) are also used. aocs.org

For exceptionally complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) provides a significant increase in separation power. collectionscanada.gc.cachromatographyonline.com This technique subjects the sample to two independent separation mechanisms in a single analysis. collectionscanada.gc.ca It connects two GC columns with different stationary phases (e.g., a nonpolar column followed by a polar column) via a modulator. chromatographyonline.comresearchgate.net The modulator traps small, sequential fractions of the effluent from the first column and re-injects them onto the second, faster-separating column. collectionscanada.gc.camonash.edu

The result is a structured two-dimensional chromatogram with vastly increased peak capacity, allowing for the separation of components that would co-elute in a one-dimensional GC analysis. collectionscanada.gc.caresearchgate.net GC×GC has been successfully applied to the detailed analysis of FAMEs, including the resolution of complex mixtures of cis and trans isomers that are difficult to separate by other means. collectionscanada.gc.cayoutube.com The technique is often paired with time-of-flight mass spectrometry (GC×GC-TOF-MS) to handle the very narrow peaks produced. chromatographyonline.com

Silver ion (argentation) chromatography is a powerful technique specifically used to separate unsaturated fatty acids based on the number, geometry (cis/trans), and position of their double bonds. sigmaaldrich.comscispace.com The method relies on the formation of weak, reversible polar complexes between silver ions (Ag+) immobilized on a stationary phase and the π-electrons of the double bonds in the fatty acids. sigmaaldrich.comscispace.com

The strength of this interaction, and thus the retention time, is influenced by:

Number of Double Bonds : Retention increases with an increasing number of double bonds. sigmaaldrich.com

Configuration : Cis double bonds form stronger complexes and are retained more strongly than trans double bonds, which allows for the effective separation of geometric isomers. scispace.comaocs.org

Position : The position of the double bonds along the fatty acid chain also influences retention.

This technique can be implemented in several formats:

Silver Ion Solid-Phase Extraction (Ag+-SPE) : This format uses pre-packed cartridges for fractionating FAMEs prior to GC analysis. sigmaaldrich.com It can effectively separate saturated, trans-monounsaturated, and cis-monounsaturated fatty acids into different fractions, simplifying subsequent analysis. sigmaaldrich.com

Silver Ion Thin-Layer Chromatography (Ag-TLC) : Ag-TLC involves spotting the sample on a silica (B1680970) plate impregnated with silver nitrate. aocs.orgscispace.com Developing the plate with an appropriate solvent system separates the FAMEs, with saturated fatty acids migrating furthest and polyunsaturated fatty acids being the most retained. Trans isomers consistently migrate ahead of their corresponding cis isomers. aocs.org Ag-TLC was instrumental in identifying a cis,cis-5,9-18:2 isomer in butter fat for the first time. scispace.com

Advanced Multidimensional GC Techniques (e.g., GC×GC)

Mass Spectrometry (MS) for Structure Elucidation and Quantification

Mass spectrometry is an indispensable tool for the definitive identification and quantification of fatty acids. nih.govnih.gov It is typically used in conjunction with a chromatographic separation technique (GC-MS or LC-MS). researchgate.net MS provides the mass-to-charge ratio (m/z) of the parent molecule, confirming its molecular weight, and its fragmentation pattern, which provides structural information. nih.govresearchgate.net

For this compound, MS is crucial for confirming the molecular formula (C16H28O2) and for elucidating the precise location of the two double bonds. researchgate.net

Derivatization for Double Bond Location : While standard electron ionization MS of FAMEs can provide some structural clues, the double bond positions are often not clear. Chemical derivatization techniques are used to "fix" the double bond positions, leading to characteristic fragments upon MS analysis. Pyrrolidide and dimethyldisulfide (DMDS) derivatives are commonly used for this purpose. nih.gov In the analysis of the sea anemone Stoichactis helianthus, the structure of this compound was elucidated using mass spectrometry in combination with such derivatization methods. nih.gov

Ionization Techniques : Various ionization methods can be used. Negative chemical ionization (NCI) is a soft ionization technique that yields high sensitivity for quantitative analysis of FAMEs derivatized with electron-capturing groups like pentafluorobenzyl (PFB) bromide. lipidmaps.orgnih.gov Electrospray ionization (ESI) is commonly used for LC-MS analysis of intact lipids. nih.gov

Tandem Mass Spectrometry (MS/MS) : In MS/MS, a specific parent ion is selected and fragmented to produce a daughter ion spectrum. nih.gov This technique provides highly specific structural information and is used to identify individual lipid species within complex mixtures. nih.gov For example, analysis of fatty acids in human serum and food has been performed using a triple quadrupole mass spectrometer that monitors hundreds of specific precursor-to-fragment transitions to screen for different triacylglycerols and their constituent fatty acids. lcms.cz

Electron Ionization (EI) MS and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for the structural analysis of volatile compounds like fatty acid methyl esters (FAMEs). In EI-MS, high-energy electrons bombard the analyte molecule, causing ionization and extensive fragmentation. uni-saarland.de The resulting mass spectrum is a fingerprint of the molecule, with fragment ions providing valuable structural information. uni-saarland.delibretexts.org

Table 1: Common Fragmentation Patterns in EI-MS of Fatty Acid Methyl Esters

| Fragment Type | Description |

| Molecular Ion (M+) | Represents the intact ionized molecule. |

| [M-31]+ | Loss of a methoxy (B1213986) group (•OCH3) from the methyl ester. |

| [M-43]+ | Loss of a propyl group (•C3H7). |

| McLafferty Rearrangement | A characteristic rearrangement for long-chain esters, often resulting in a prominent ion at m/z 74. |

| Alkyl Fragments | A series of ions separated by 14 Da (CH2 units), indicative of the hydrocarbon chain. |

Electrospray Ionization (ESI) MS and Tandem MS (MS/MS, Q-ToF) Approaches

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing less volatile and thermally labile molecules like free fatty acids. rsc.org ESI typically produces protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal fragmentation. rsc.org This makes it ideal for accurately determining the molecular weight of the fatty acid.

Tandem mass spectrometry (MS/MS) is often coupled with ESI to induce fragmentation and gain structural information. In this approach, the precursor ion of interest (e.g., the [M-H]- of this compound) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions provide details about the molecule's structure, such as the location of double bonds. lipidmaps.org

Quadrupole Time-of-Flight (Q-ToF) mass spectrometers are frequently used for these analyses. unipi.itresearchgate.net They combine a quadrupole mass analyzer with a time-of-flight mass analyzer, offering both high sensitivity and high mass accuracy. unipi.itresearchgate.net This combination allows for the confident identification of fatty acids in complex biological mixtures. researchgate.net The high-performance liquid chromatography (HPLC) coupled with ESI-Q-ToF is a powerful platform for the comprehensive analysis of fatty acids and other lipids. unipi.itresearchgate.net

Table 2: Key Aspects of ESI-MS and MS/MS for Fatty Acid Analysis

| Technique | Ionization Mode | Information Obtained |

| ESI-MS | Positive ([M+H]+) or Negative ([M-H]-) | Molecular Weight |

| ESI-MS/MS (CID) | Positive or Negative | Structural information from fragmentation patterns, including double bond positions. |

Accurate Mass Measurement and Isotope Labeling Techniques

Accurate mass measurement, typically achieved with high-resolution mass spectrometers like ToF or Orbitrap analyzers, is critical for determining the elemental composition of an unknown compound. waters.comlcms.cz By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to deduce a unique elemental formula, which significantly narrows down the potential identity of the compound. waters.com For instance, the exact mass of this compound (C16H28O2) can be calculated and compared to the measured mass for confident identification. researchgate.netlarodan.com

Isotope labeling is a powerful technique used to trace the metabolic fate of fatty acids and to aid in their quantification. nih.gov In this method, molecules are synthesized with stable isotopes (e.g., 13C or 2H) at specific positions. sigmaaldrich.comotsuka.co.jpisotope.com When a biological sample is spiked with a known amount of the isotope-labeled standard, the ratio of the unlabeled (endogenous) to labeled (standard) compound can be measured by MS. nih.gov This allows for precise quantification, correcting for variations in sample preparation and instrument response.

Table 3: Applications of Accurate Mass and Isotope Labeling

| Technique | Application |

| Accurate Mass Measurement | Determination of elemental composition; confident compound identification. |

| Isotope Labeling | Quantitative analysis of fatty acids in biological samples; metabolic flux analysis. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural and stereochemical elucidation of organic molecules, including fatty acids. aocs.orgmdpi.com Both ¹H and ¹³C NMR provide a wealth of information about the carbon skeleton and the chemical environment of each atom.

For this compound, ¹H NMR can be used to identify the signals from the protons on the double bonds (olefinic protons), the protons adjacent to the double bonds (allylic protons), and the protons along the saturated portions of the alkyl chain. mdpi.commagritek.com The chemical shifts and coupling constants of these protons provide information about the position and geometry (cis or trans) of the double bonds. mdpi.com

¹³C NMR complements the ¹H NMR data by providing the chemical shifts of each carbon atom in the molecule. The distinct chemical shifts of the sp²-hybridized carbons of the double bonds confirm their presence and location. nih.gov

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for establishing the connectivity between protons and carbons, further confirming the structure. nih.govlongdom.org These techniques are particularly useful for unambiguously assigning the signals in complex spectra and for determining the relative stereochemistry of the molecule. longdom.org

Table 4: Representative NMR Data for Unsaturated Fatty Acids

| Nucleus | Type of Atom | Typical Chemical Shift (ppm) | Information Provided |

| ¹H | Olefinic (-CH=CH-) | 5.3 - 5.4 | Presence, number, and geometry of double bonds. |

| ¹H | Allylic (=CH-CH₂-) | 2.0 - 2.3 | Protons adjacent to double bonds. |

| ¹H | Bis-allylic (=CH-CH₂-CH=) | ~2.8 | Methylene group between two double bonds. |

| ¹³C | Carboxyl (-COOH) | 175 - 185 | Carboxylic acid functional group. |

| ¹³C | Olefinic (-C=C-) | 120 - 140 | Presence and location of double bonds. |

Integrated Omics Approaches for Comprehensive Lipidome Profiling

The study of a single lipid in isolation often does not provide a complete picture of its biological significance. Integrated omics approaches, which combine lipidomics with other high-throughput techniques like transcriptomics and proteomics, offer a more holistic understanding. bmj.commdpi.com

Lipidomics, the large-scale study of lipids in biological systems, utilizes techniques like HPLC-MS/MS to identify and quantify hundreds of lipid species, including this compound, within a single sample. frontiersin.orglcms.cznih.gov By comparing the lipid profiles of different biological states (e.g., healthy vs. diseased tissue), researchers can identify lipids that are altered and may play a role in the condition. bmj.comfrontiersin.org

Integrating lipidomics data with transcriptomics (the study of gene expression) can reveal correlations between changes in lipid levels and the expression of genes involved in lipid metabolism, such as fatty acid synthases, desaturases, and elongases. mdpi.comnih.gov This can help to elucidate the regulatory pathways that control the synthesis and breakdown of specific fatty acids like this compound. This comprehensive systems-level view is crucial for understanding the complex roles of lipids in health and disease. frontiersin.org

Ecological and Inter Species Significance of 5,9 Hexadecadienoic Acid

Role in Trophic Interactions and Food Webs

The specific role of 5,9-hexadecadienoic acid in trophic interactions and food webs is an area of ongoing research. However, its presence in various marine organisms suggests its potential as a biomarker for tracing dietary relationships. Fatty acids are crucial for understanding the flow of energy and matter through marine food webs. researchgate.netmdpi.com The composition of fatty acids in a consumer organism often reflects its diet. alr-journal.org

In marine environments, omega-3 long-chain fatty acids originate in the lipids of phytoplankton and are transferred up the food chain through zooplankton to fish and other higher-level consumers. ocl-journal.org While major polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are well-established trophic markers, the significance of less common fatty acids like this compound is still being elucidated. ifremer.frfrontiersin.org Its identification in the ovaries of the archaeogastropod limpet Cellana toreuma points to its potential as a biomarker for understanding marine food web relations. nih.gov The presence of C16 PUFAs in certain microalgae, which are primary producers, further suggests that these fatty acids can be transferred to and accumulate in organisms at higher trophic levels. mdpi.com

The analysis of fatty acid profiles, including that of hexadecadienoic acid, in different species within an ecosystem can help to delineate predator-prey relationships and understand the dietary preferences of various organisms. alr-journal.orgsemanticscholar.org For instance, studies on marine zooplankton dynamics utilize fatty acid analysis to clarify trophic interactions among fish and their predators. otago.ac.nzresearchgate.net

Potential as a Chemical Defense or Signaling Molecule in Microbial and Invertebrate Systems

Evidence suggests that this compound and related fatty acids play significant roles in chemical defense and signaling among microorganisms and invertebrates.

Antimicrobial Activity:

The (5Z,9Z)-5,9-hexadecadienoic acid isomer has demonstrated moderate antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis. nih.govacs.org It is noteworthy that its saturated counterpart, hexadecanoic acid, shows no such activity, indicating that the double bonds are crucial for its antimicrobial properties. acs.org This antimicrobial action might be linked to its ability to inhibit topoisomerase I, an essential enzyme for DNA replication in bacteria. nih.gov Similar Δ5,9 fatty acids isolated from marine organisms like the Caribbean gorgonian Eunicea succinea also exhibit antimicrobial properties against Gram-positive bacteria. acs.org

Chemical Defense in Marine Invertebrates:

In marine ecosystems, fatty acids can act as chemical defenses against herbivores. mdpi.com While specific studies on this compound are limited, fractions of extracts from the diatom Diatoma tenuis containing hexadecadienoic acid, among other unsaturated fatty acids, have shown defensive properties against grazing. semanticscholar.orgmdpi.com The unsaturation in fatty acids is considered important for their defensive capabilities against both herbivores and pathogens. mdpi.com

Pheromonal and Signaling Roles in Insects:

In the realm of insects, fatty acids and their derivatives are well-known to function as pheromones, mediating chemical communication for mating and other behaviors. iastate.edu While this compound itself has not been identified as a primary pheromone component, related C16 dienoic fatty aldehydes are. For example, (7Z,10Z)-7,10-hexadecadienal is the major sex pheromone component of the moth Chilecomadia valdiviana, and its biosynthesis is proposed to involve the chain-shortening of linoleic acid. nih.govplos.org This highlights the role of C16 dienoic acids as crucial precursors in insect chemical signaling. Other fatty acid derivatives are also used by insects for various signaling purposes, such as alarm pheromones and aphrodisiacs. slu.se

Inter-Kingdom Signaling:

Oxidized fatty acids, or oxylipins, derived from precursors like linoleic acid, function as signaling molecules in interactions between different kingdoms, such as between plants and fungi, and animals and fungi. mdpi.comfrontiersin.org These molecules can influence processes like fungal development and pathogenesis. frontiersin.org While the direct role of this compound in these interactions is not yet defined, the broader importance of unsaturated fatty acids as signaling molecules is well-established.

Contribution to Environmental Lipid Signatures and Biogeochemical Cycling

Lipids, including fatty acids like this compound, serve as important biomarkers in environmental studies, providing insights into the composition of microbial communities and the biogeochemical cycling of organic matter. pjoes.com

The analysis of fatty acid methyl esters (FAMEs) from environmental samples such as soil and sediment allows for the characterization of microbial communities. pjoes.com Different groups of microorganisms have distinct fatty acid profiles. For instance, branched-chain fatty acids are characteristic of gram-positive bacteria, while certain monounsaturated fatty acids are more common in gram-negative bacteria. pjoes.com The presence and relative abundance of specific fatty acids, including various isomers of hexadecadienoic acid, can thus indicate the structure and health of the microbial population in a given environment. pjoes.com

In aquatic systems, the distribution of fatty acids in the water column and surface sediments is crucial for understanding biogeochemical processes. researchgate.net Fatty acids from phytoplankton and other primary producers are transferred through the water column and eventually incorporated into sediments. aquapublisher.com During this process, they undergo significant alteration by microbial activity. researchgate.net The study of fatty acid profiles in sediments can therefore reveal the sources of organic matter (e.g., terrestrial, phytoplanktonic, bacterial) and the diagenetic processes that have occurred. aquapublisher.comcsic.es For example, the ratio of certain unsaturated to saturated fatty acids can indicate the relative contribution of diatoms to the organic matter. aquapublisher.com

The presence of this compound has been noted in deepwater environments and is considered a lipid biomarker. dntb.gov.ua Its inclusion in analyses of sedimentary lipids helps to build a more complete picture of the biogeochemical cycles of carbon and other elements in aquatic ecosystems. csic.esusask.ca

Impacts on Species Adaptation and Niche Specialization

The unique biological activities of this compound and other Δ5,9 fatty acids suggest they may play a role in the adaptation and niche specialization of the organisms that produce them.

The antimicrobial properties of (5Z,9Z)-5,9-hexadecadienoic acid could provide a competitive advantage to the producing organism by inhibiting the growth of competing microorganisms. nih.govacs.org This is particularly relevant in marine environments where competition for space and resources is intense. The production of such defensive compounds can be a key factor in an organism's ability to thrive in its specific ecological niche.

Furthermore, the role of fatty acid derivatives as signaling molecules, such as pheromones in insects, is a clear example of their importance in reproductive success and, consequently, in the adaptation and evolution of species. iastate.eduplos.org The specificity of these chemical signals helps to ensure successful mating within a species, contributing to reproductive isolation and specialization.

The ability to synthesize or modify fatty acids for specific functions, whether for defense, signaling, or as structural components of cell membranes, is a critical aspect of an organism's adaptation to its environment. ontosight.aimedchemexpress.com The presence of unusual fatty acids like this compound in certain species points to specialized metabolic pathways that have evolved to meet the specific challenges and opportunities of their ecological niche. acs.org

Comparative Studies and Evolutionary Perspectives on 5,9 Hexadecadienoic Acid

Evolutionary Origin and Diversification of Desaturase Genes Relevant to C16:2n-7,11 Synthesis

The biosynthesis of 5,9-hexadecadienoic acid (C16:2n-7,11) involves the action of specific fatty acid desaturase enzymes. The evolutionary history of these enzymes, particularly those responsible for introducing double bonds at the Δ5 and Δ9 positions, is crucial to understanding the origin of this fatty acid. Fatty acid desaturases are a diverse family of enzymes that introduce double bonds into fatty acyl chains, and their evolution has been shaped by gene duplication and functional divergence. nih.govgsartor.org

Desaturases are broadly categorized based on the position at which they introduce a double bond. The synthesis of this compound would require at least two desaturation steps. A plausible pathway involves a Δ9-desaturase acting on a C16:0 (palmitic acid) substrate to form C16:1Δ9, followed by a Δ5-desaturase acting on this monounsaturated fatty acid.

The evolutionary history of desaturases is complex, with evidence for both ancient origins and more recent diversification. gsartor.org Studies in various organisms, from bacteria to eukaryotes, have revealed multiple families of desaturases with distinct substrate specificities and evolutionary trajectories. gsartor.orgnih.gov For instance, the well-studied Δ9-desaturases, which create a double bond at the 9th carbon from the carboxyl end, are found across all domains of life. jst.go.jpwikipedia.org